2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate
Overview
Description
The investigation into carbamoyl naphthalenes and related derivatives has yielded valuable insights into their synthesis, structural analysis, and potential applications. These compounds are of interest due to their unique chemical properties and potential for various applications in materials science, medicinal chemistry, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of carbamoyl naphthalenes typically involves the condensation of naphthalene derivatives with carbamoyl chlorides or isocyanates in the presence of suitable catalysts. For example, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which share structural motifs with the compound of interest, employs elemental analyses, IR spectroscopy, and NMR spectroscopy for characterization (Özer et al., 2009).
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using X-ray crystallography, providing detailed information on the crystalline structure and molecular conformation. For instance, certain carbamoyl naphthalene derivatives have been characterized to reveal the cyclohexane ring adopting a chair conformation, stabilized by intramolecular hydrogen bonding (Özer et al., 2009).
Chemical Reactions and Properties
Carbamoyl naphthalenes undergo various chemical reactions, including further functionalization and interactions with nucleophiles. These reactions are crucial for modifying the compound's chemical properties for specific applications. For example, the electrophilic cyclization of alkynes is a method to synthesize substituted naphthalenes under mild conditions (Zhang et al., 2006).
Scientific Research Applications
Photosynthesis-Inhibiting Activity
Compounds structurally related to 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate, such as 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates, have been tested for their activity in inhibiting photosynthetic electron transport in spinach chloroplasts, proving to be PET-inhibitors in photosystem II. This suggests potential research applications in studying photosynthesis mechanisms or developing herbicides (Goněc et al., 2017).
Anticancer and Antimicrobial Evaluation
Related naphthalenyl compounds have been synthesized and evaluated for their anticancer and antimicrobial properties. For example, derivatives of N-(arylcarbamothioyl)cyclohexanecarboxamide, including those with o-tolyl substituents, have shown potential in this area, suggesting applications in drug discovery and development (Özer et al., 2009). Additionally, specific naphthalenyl derivatives have been shown to exhibit anticancer activity against breast cancer cell lines, indicating a promising avenue for therapeutic research (Salahuddin et al., 2014).
Synthesis and Characterization of Derivatives
The synthesis and characterization of closely related naphthalene derivatives, such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, have been documented, highlighting the importance of structural analysis in drug design and development (Cemal Koray Özer et al., 2009).
Antitumor and Biological Activity
Naphthalenyl derivatives have been explored for their antitumor activity and potential in biological applications. For instance, compounds such as ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate demonstrated significant inhibition of cancer cell proliferation, indicating the compound's potential for further study in cancer research (Ju Liu et al., 2018).
Safety And Hazards
According to the safety data sheet, 2-(O-Tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water and get medical help . If inhaled, remove the person to fresh air and keep comfortable for breathing .
properties
IUPAC Name |
[3-[(2-methylphenyl)carbamoyl]naphthalen-2-yl] 2-chloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-13-6-2-5-9-17(13)22-20(24)16-10-14-7-3-4-8-15(14)11-18(16)25-19(23)12-21/h2-11H,12H2,1H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVKYSCWHDVMGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956687 | |
Record name | 3-[(Chloroacetyl)oxy]-N-(2-methylphenyl)naphthalene-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30956687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate | |
CAS RN |
35245-26-2 | |
Record name | 3-[[(2-Methylphenyl)amino]carbonyl]-2-naphthalenyl 2-chloroacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35245-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthol AS-D chloroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035245262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(Chloroacetyl)oxy]-N-(2-methylphenyl)naphthalene-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30956687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[[(2-methylphenyl)amino]carbonyl]-2-naphthyl chloroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.